Isocytosine

Description

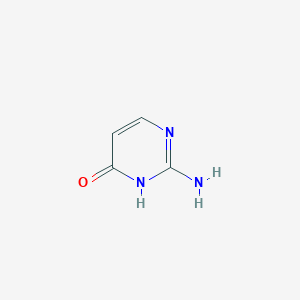

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Alcoholate Reactions

Modern industrial methods employ sodium or sodium alcoholates in nonpolar solvents to streamline synthesis. As demonstrated in US Patent 2,376,637, sodium ethylate facilitates a continuous one-pot reaction between alkyl formates and acetates, followed by guanidine nitrate addition. Key advantages include:

Table 1: Optimization of Sodium Alcoholate Reactions

| Example | Solvent | Alkyl Group | Temperature (°C) | Yield (g) |

|---|---|---|---|---|

| 1 | Kerosene | Ethyl | 15–20 | 119 |

| 2 | Kerosene | Ethyl | 110 | 117 |

| 3 | Kerosene | n-Butyl | 135 | 136 |

| 5 | Xylene | Benzyl | 140 | 84.5 |

| 6 | Kerosene | n-Butyl | 20 | 128 |

| 7 | Naptha | Ethyl | 20 | 105* |

*Estimated from reagent stoichiometry

The highest yield (136 g) occurred in Example 3 using n-butyl formate/acetate at 135°C, though elevated temperatures risk side reactions like β-elimination. Kerosene emerged as the optimal solvent due to its immiscibility with aqueous phases, simplifying product isolation.

Advanced Synthetic Techniques

Methylated Derivatives

The synthesis of 5-methyl-isocytosine (isoC<sub>Me</sub>) involves protecting group strategies to direct regioselective methylation. As reported by PMC4531829, hexitol nucleosides undergo sequential:

-

Diazotization of 2-amino groups with NaNO<sub>2</sub>/CH<sub>3</sub>COOH (76% yield)

-

Diphenylcarbamoyl protection of the 2-oxo group (76% yield)

This method achieves isoC<sub>Me</sub> with 13.7°C higher duplex stability (ΔT<sub>m</sub>) compared to unmethylated isoforms, making it valuable for antisense oligonucleotide design.

Continuous Flow Systems

Recent adaptations of the sodium alcoholate method utilize continuous flow reactors to enhance throughput. By maintaining stoichiometric ratios of:

-

Sodium (70 g)

-

Alkyl formate (222–350 g)

-

Alkyl acetate (264–304 g)

in kerosene/xylene solvents, residence times under 40 hours achieve near-quantitative conversion.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: Isocytosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form hydrogen-bonded dimers in the same way as the guanine–cytosine base pair . It also undergoes deamination and hydrolysis reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid, reducing agents, and bases such as sodium ethoxide . The conditions for these reactions vary, with some requiring mild conditions and others needing more stringent environments.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deamination of this compound can lead to the formation of uracil .

Scientific Research Applications

Cancer Therapy

1.1 Enzyme/Prodrug Systems

Isocytosine has garnered attention for its potential use in targeted cancer therapies through enzyme/prodrug systems. One notable application involves the this compound deaminase (ICD) VCZ, which converts 5-fluorothis compound (5-FIC) into the chemotherapeutic agent 5-fluorouracil (5-FU). This conversion is significant because it allows for selective targeting of cancer cells while minimizing toxicity to normal cells. In vitro and in vivo studies have demonstrated that the ICD/5-FIC system can effectively induce apoptosis in various tumor types, making it a promising candidate for gene-directed enzyme-prodrug therapy (GDEPT) .

1.2 Advantages Over Traditional Therapies

The use of this compound in these systems presents several advantages over traditional cytosine-based therapies:

- Reduced Toxicity: Deaminases derived from gut flora are less efficient at degrading this compound compared to cytosine, resulting in fewer side effects .

- Lack of Human Homologs: There are no known homologs of this compound deaminases in human cells, which further reduces the risk of toxicity when using 5-FIC as a prodrug .

Structural Studies of Nucleic Acids

This compound has been instrumental in studies aimed at understanding the fundamental aspects of nucleic acid structure and function. It pairs with isoguanine and exhibits unique pairing properties that are valuable for experimental designs involving unnatural base pairs.

2.1 Complementarity Studies

This compound's ability to pair with isoguanine and exhibit reversed Watson-Crick pairing with natural guanine has been utilized to explore the origins of nucleobase complementarity in DNA . This research contributes to the broader understanding of nucleic acid evolution and the development of synthetic biology applications.

2.2 Physical-Chemical Investigations

The compound has also been employed in various physical-chemical studies:

- Metal Complex Binding: this compound's interactions with metal ions are studied to understand binding mechanisms that could have implications for drug design .

- Hydrogen Bonding and Tautomerism: Investigations into hydrogen bonding patterns and tautomeric forms help elucidate the behavior of nucleobases under different conditions, providing insights into their stability and reactivity .

Case Study: this compound Deaminase VCZ

A recent study characterized the structure and function of the ICD VCZ enzyme, revealing its potential as a therapeutic tool in cancer treatment. The research demonstrated:

- Crystal Structures: The determination of crystal structures for both apo-VCZ and its complex with 5-FU highlighted critical residues involved in substrate binding .

- Therapeutic Efficacy: In vitro experiments showed that VCZ effectively converts this compound into uracil and 5-FIC into 5-FU, suggesting its viability as a new enzyme/prodrug system for cancer therapy .

Mechanism of Action

The mechanism of action of isocytosine involves its ability to form hydrogen bonds with other nucleobases, leading to the formation of stable structures. It can also undergo deamination and hydrolysis reactions, which are catalyzed by enzymes such as cytosine deaminase . These reactions play a crucial role in the metabolism and function of nucleic acids.

Comparison with Similar Compounds

Structural Comparison

Isocytosine is compared to cytosine and its derivatives based on molecular geometry, tautomerism, and hydrogen-bonding capabilities.

Key Findings :

- The 3H-ketoamino tautomer of this compound dominates in the solid state, enabling stable co-crystals with 5-fluorocytosine through complementary base pairing .

- Cytosine’s tautomerism favors the 1H-amino form, which is less prone to dimerization .

Enzymatic Activity and Substrate Specificity

This compound-specific deaminases (e.g., VCZ, URA3) exhibit distinct substrate preferences compared to cytosine deaminases (CD):

Key Findings :

- This compound deaminases show negligible activity on cytosine, reducing off-target effects in prodrug systems .

- The 5-FIC/VCZ system produces 5-FU with lower gut flora metabolism compared to 5-FC/CD, minimizing systemic toxicity .

Key Findings :

- This compound hybrids with allopurinol/febuxostat exhibit mixed-type XO inhibition, with IC₅₀ values 100× lower than allopurinol .

- Pseudoisocytidine’s stability and resistance to deamination make it effective in chemotherapy-resistant leukemia .

Photophysical and Tautomeric Behavior

This compound’s excited-state dynamics differ from cytosine due to tautomer stabilization:

Key Findings :

- This compound’s enol tautomer undergoes ring-puckering for deactivation, while the keto form uses CO stretching/N–H tilting .

- Cytosine’s rapid deactivation minimizes photodamage, whereas this compound’s triplet states may enhance UV durability .

Biological Activity

Isocytosine (isoC) is a non-natural nucleobase that has garnered attention in recent years due to its unique biological properties and potential applications in medicine, particularly in antiviral therapies and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, excited-state dynamics, and potential therapeutic uses.

1. Structural Characteristics

This compound is an isomer of cytosine, differing in the arrangement of its functional groups. Its unique structure allows it to participate in various biochemical interactions, particularly as a building block in Hachimoji nucleic acids. The thermodynamic stability of this compound pairs with guanine (isoG) has been established, indicating its potential role in prebiotic chemistry and synthetic biology .

2. Pharmacological Activity

2.1 Antiviral Properties

this compound has been investigated for its antiviral properties. Studies show that it can act as a substrate for specific enzymes involved in nucleic acid metabolism, which may lead to the development of novel antiviral agents .

2.2 Cancer Therapy

The compound has been highlighted for its potential use in gene-directed enzyme-prodrug therapy (GDEPT). The enzyme this compound-specific deaminase (ICD) can convert 5-fluorothis compound (5-FIC) into an active form that exhibits cytotoxic effects on cancer cells. This mechanism suggests that this compound derivatives could be utilized in targeted cancer therapies .

3. Excited-State Dynamics

Recent studies have explored the excited-state dynamics of this compound using advanced spectroscopic techniques. The research indicates that upon photo-excitation, this compound undergoes rapid internal conversion processes within picoseconds, leading to efficient nonradiative relaxation mechanisms .

Table 1: Summary of Excited-State Dynamics

| Parameter | Value |

|---|---|

| Photo-excitation wavelength | 193 nm |

| Time-resolved fluorescence | Sub-picoseconds to picoseconds |

| Solvent effects | Significant impact on tautomeric composition |

These findings underscore the importance of solvent interactions in determining the behavior of this compound under light exposure, which has implications for its stability and reactivity in biological systems .

4. Case Studies

4.1 Synthesis and Testing

A study conducted on various derivatives of this compound showed that modifications to its chemical structure can enhance its biological activity as an H2-receptor histamine antagonist. The synthesized compounds were tested for their ability to inhibit histamine-induced responses in animal models, demonstrating significant pharmacological effects .

4.2 Structural Characterization

Research focusing on the structural characteristics of ICD revealed critical insights into substrate binding and catalytic mechanisms for converting this compound into uracil. The crystal structures provided a detailed view of the enzyme's active site and conformational changes during substrate interaction .

5. Conclusion

This compound presents a promising avenue for research due to its distinct biological activities and potential therapeutic applications. Its role as an antiviral agent and in cancer therapy highlights the need for further exploration into its mechanisms of action and efficacy. Continued investigation into the excited-state dynamics and structural properties will enhance our understanding and pave the way for innovative applications in medicine.

Q & A

Q. What are the recommended laboratory synthesis methods for isocytosine, and how can purity be validated?

this compound (C₄H₅N₃O, CAS 108-53-2) is typically synthesized via condensation reactions involving urea derivatives and β-keto esters. A common route involves cyclization of 2-aminouracil precursors under acidic or basic conditions . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (λ~260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For small-scale laboratory synthesis, recrystallization from acetic acid (solubility: 50 mg/mL) is recommended to remove impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as harmful if ingested (H302) and causes eye irritation (H319) . Researchers should:

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.

- Avoid inhalation of dust by working in a fume hood.

- Store in tightly sealed containers away from ignition sources to prevent electrostatic discharge .

- In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Solubility profiles can be determined using gravimetric analysis in solvents like water, acetic acid, and DMSO. Stability studies should assess degradation under UV light, temperature (e.g., 4°C vs. room temperature), and pH (e.g., 3–10) via accelerated aging tests monitored by HPLC . For long-term storage, lyophilization and desiccation are advised to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in tautomeric forms of this compound observed across solvents?

this compound exhibits keto-enol tautomerism, influenced by solvent polarity and hydrogen bonding. To resolve discrepancies:

- Use ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR on samples recrystallized from H₂O vs. D₂O to distinguish tautomeric populations .

- Complement with density functional theory (DFT) simulations to model solvent effects on tautomeric equilibrium .

- Compare UV-Vis spectra in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents to correlate tautomerism with photophysical behavior .

Q. How can enzymatic activity assays optimize the use of this compound deaminases in cancer gene therapy studies?

this compound deaminases catalyze the conversion of 5-fluorothis compound (5-FIC) to the anticancer agent 5-fluorouracil. To assay activity:

- Purify recombinant deaminases (e.g., RK9NH protein) via affinity chromatography .

- Monitor kinetics using UV spectrophotometry (absorption at 290 nm for 5-FIC depletion) under varying pH (6.5–8.0) and temperature (25–37°C) .

- Validate specificity via competitive inhibition assays with cytosine analogs .

Q. What methodologies ensure reproducibility in photodynamic studies of this compound's excited-state behavior?

For pump-probe experiments on this compound tautomers:

- Use resonant two-photon ionization (R2PI) spectroscopy to isolate tautomer-specific signals .

- Standardize laser parameters (wavelength, pulse duration) and sample concentrations (0.1–1 mM in supersonic jets) to minimize batch variability .

- Share raw data and computational workflows (e.g., GitHub repositories) to enable replication of PIMD (path-integral molecular dynamics) simulations .

Q. How should researchers design experiments to address conflicting data on this compound's role in prebiotic chemistry?

To reconcile its hypothesized prebiotic relevance:

- Compare this compound's stability under simulated early-Earth conditions (e.g., UV radiation, hydrothermal vents) with canonical nucleobases using LC-MS .

- Co-crystallize this compound with ribose analogs to assess RNA-like polymerization feasibility via X-ray crystallography .

- Conduct competition assays with cytosine in template-directed synthesis to evaluate selective incorporation .

Methodological Guidelines

- Experimental Design : Follow PICOT frameworks (Population: e.g., enzyme systems; Intervention: e.g., pH variation; Comparison: e.g., wild-type vs. mutant enzymes; Outcome: e.g., catalytic efficiency; Time: e.g., 24-hour incubation) to structure hypotheses .

- Data Analysis : Use multivariate regression to isolate solvent effects on tautomerism and ANCOVA for enzyme kinetic comparisons .

- Reporting : Adhere to Beilstein Journal guidelines for experimental detail transparency, including supplementary files for raw NMR spectra and computational scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.